Ethyl 7-cyano-2-oxoheptanoate
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Overview
Description
Ethyl 7-cyano-2-oxoheptanoate is a chemical compound with the molecular formula C10H15NO3 . It is used in various chemical reactions and is a key component in the synthesis of several heterocyclic compounds .
Synthesis Analysis
The synthesis of Ethyl 7-cyano-2-oxoheptanoate involves several steps. One method involves the Grignard reaction on 1-bromo-5-chloropentane and magnesium to obtain a Grignard reagent reaction solution. This is followed by a condensation reaction on the reaction solution and diethyl oxalate, and treatment to obtain a crude product of Ethyl 7-cyano-2-oxoheptanoate . Another method involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles .Molecular Structure Analysis
The molecular structure of Ethyl 7-cyano-2-oxoheptanoate is determined by its molecular formula, C10H15NO3 . The structure can be analyzed using single-crystal X-ray diffraction . The structures assemble via weak C–H···O=C/O (nitro group), C–H···N, and π–π intermolecular interactions which contribute towards the stability .Chemical Reactions Analysis
Ethyl 7-cyano-2-oxoheptanoate is involved in various chemical reactions. For instance, it can be used in the synthesis of heterocyclic compounds via different types of reactions, including cyclocondensation and cyclization . It can also undergo reactions with numerous reactants (nucleophiles and electrophiles) to synthesize a variety of polyfunctional heterocyclic compounds of biological interest .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 7-cyano-2-oxoheptanoate can be determined using various methods. For instance, its molecular weight is 197.23 . More detailed properties such as density, boiling point, and other characteristics can be obtained through further analysis .Scientific Research Applications
Synthesis and Chemical Reactions
Improved Synthesis Methods : Ethyl 7-cyano-2-oxoheptanoate and similar compounds have been synthesized through various improved methods, enhancing yields and simplifying processes. One method involves the reaction of cycloheptanone with potassium persulfate in ethanol, leading to ethyl 7-oxoheptanoate (Ballini, Marcantoni, & Petrini, 1991).
Photochemical Reactions : Photochemical reactions of related compounds in alcoholic solutions can produce various ω-alkoxycarbonyl esters, demonstrating the reactivity and potential applications in organic synthesis (Tokuda, Watanabe, & Itoh, 1978).
Intermediate in Synthesis : Ethyl 7-cyano-2-oxoheptanoate serves as an intermediate in synthesizing complex organic compounds, such as 4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, an important chemical in various synthetic pathways (Takeda, Amano, & Tsuboi, 1977).
Gas Chromatography Monitoring : The compound is also used in studies involving gas chromatography, specifically in monitoring the conversion of cycloheptanone to methyl 7-oxoheptanoate, showcasing its role in analytical chemistry (Wakharkar, Biswas, Borate, & Ponde, 1994).
Antiproliferative Activity : In medical research, derivatives of ethyl 7-oxoheptanoate have been synthesized and tested for antiproliferative activity against cancer cells, indicating potential therapeutic applications (Nurieva et al., 2015).
Synthesis of Cilastatin Intermediate : Ethyl 7-chloro-2-oxoheptylate, a related compound, is an intermediate in cilastatin synthesis, emphasizing its importance in pharmaceutical manufacturing (Chen Xin-zhi, 2006).
Safety And Hazards
Future Directions
Ethyl 7-cyano-2-oxoheptanoate has potential applications in the synthesis of various heterocyclic compounds . Its use in the synthesis of highly substituted tetrahydroquinolines has been reported . Future research could explore more efficient and environmentally friendly methods for the synthesis of Ethyl 7-cyano-2-oxoheptanoate and its derivatives, as well as their potential applications in various fields .
properties
IUPAC Name |
ethyl 7-cyano-2-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)9(12)7-5-3-4-6-8-11/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGHEWJJXAKEGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641279 |
Source
|
Record name | Ethyl 7-cyano-2-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-cyano-2-oxoheptanoate | |
CAS RN |
890097-92-4 |
Source
|
Record name | Ethyl 7-cyano-2-oxoheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890097-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-cyano-2-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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